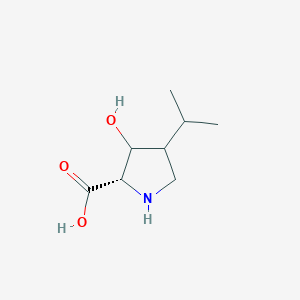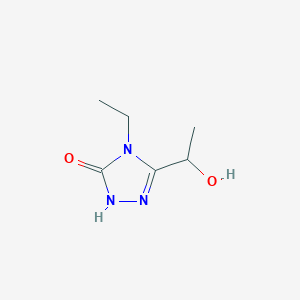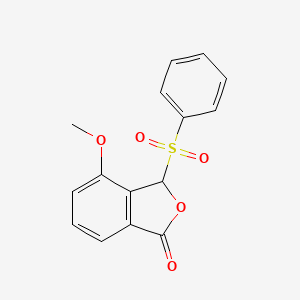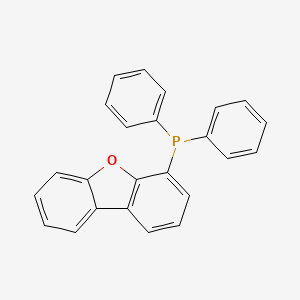
Phosphine, 4-dibenzofuranyldiphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[b,d]furan-4-ylDiphenylphosphine is an organic compound that belongs to the class of phosphine oxides It is characterized by the presence of a dibenzofuran moiety fused to a diphenylphosphine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,d]furan-4-ylDiphenylphosphine typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives. This process often involves the use of metal catalysts such as palladium or copper.
Phosphination: The introduction of the diphenylphosphine group is achieved through a phosphination reaction. This step involves the reaction of the dibenzofuran core with diphenylphosphine chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of Dibenzo[b,d]furan-4-ylDiphenylphosphine may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[b,d]furan-4-ylDiphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of the dibenzofuran moiety.
Coordination: The phosphine group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are often used to form coordination complexes.
Major Products
Oxidation: The major product is Dibenzo[b,d]furan-4-ylDiphenylphosphine oxide.
Substitution: Depending on the substituent introduced, various substituted derivatives of Dibenzo[b,d]furan-4-ylDiphenylphosphine can be obtained.
Coordination: Metal-phosphine complexes are the primary products.
Applications De Recherche Scientifique
Dibenzo[b,d]furan-4-ylDiphenylphosphine has several applications in scientific research:
Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its high thermal stability and suitable electronic properties.
Catalysis: The compound serves as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Mécanisme D'action
The mechanism of action of Dibenzo[b,d]furan-4-ylDiphenylphosphine in catalysis involves the coordination of the phosphine group with a transition metal center. This coordination activates the metal, facilitating various catalytic cycles such as cross-coupling reactions. In organic electronics, the compound’s high thermal stability and electronic properties contribute to its effectiveness as a host material in OLEDs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: A simpler analog without the phosphine group, used in heat transfer applications and as a precursor in organic synthesis.
Diphenylphosphine: Lacks the dibenzofuran moiety, commonly used as a ligand in coordination chemistry.
Uniqueness
Dibenzo[b,d]furan-4-ylDiphenylphosphine is unique due to the combination of the dibenzofuran core and the diphenylphosphine group. This dual functionality imparts distinct electronic and steric properties, making it valuable in specialized applications such as OLEDs and catalysis.
Propriétés
Formule moléculaire |
C24H17OP |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
dibenzofuran-4-yl(diphenyl)phosphane |
InChI |
InChI=1S/C24H17OP/c1-3-10-18(11-4-1)26(19-12-5-2-6-13-19)23-17-9-15-21-20-14-7-8-16-22(20)25-24(21)23/h1-17H |
Clé InChI |
GANZCAIAVUBKQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


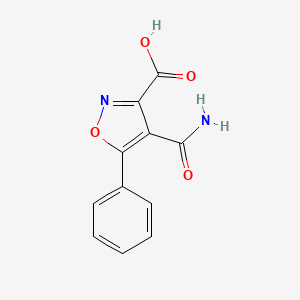
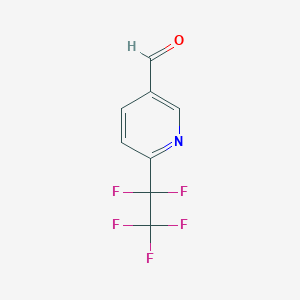

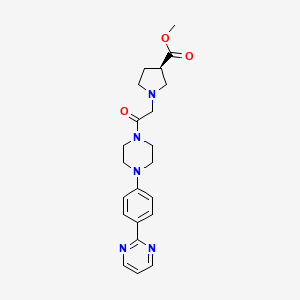
![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206864.png)
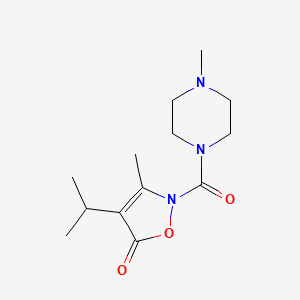
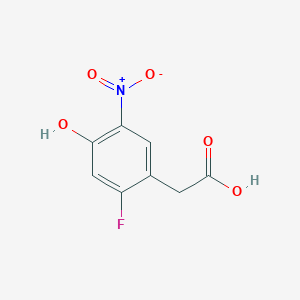
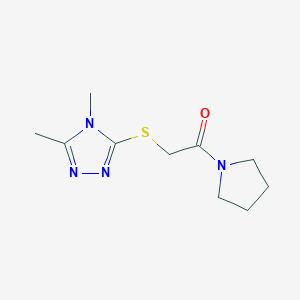
![4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)


